3-(4-Hydroxyphenyl)picolinic acid
Overview
Description
3-(4-Hydroxyphenyl)picolinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of picolinic acid, featuring a hydroxyphenyl group attached to the third position of the picolinic acid structure
Scientific Research Applications
3-(4-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Future Directions
Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)picolinic acid are zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The biosynthetic pathway of this compound involves the conversion of L-lysine to this compound. This process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action include its antiviral properties. It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors such as pH, temperature, moisture content, and soil texture can influence the functional ability of this compound .
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with zinc finger proteins, which are involved in various cellular processes including DNA recognition, RNA transcription, and protein folding . The nature of these interactions often involves the binding of this compound to the active sites of these proteins, potentially altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby affecting viral replication and cell infection processes . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to zinc finger proteins, which disrupts their structure and function by altering zinc binding . This disruption can lead to the inhibition of enzyme activity and changes in gene expression. Furthermore, this compound has been shown to interfere with cellular endocytosis and viral membrane integrity, contributing to its antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit antiviral activity without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan. It is a metabolite of tryptophan through the kynurenine pathway and plays a role in zinc transport and homeostasis . The interaction of this compound with enzymes such as L-lysine 2-aminotransferase and monooxygenases is crucial for its metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to zinc finger proteins, facilitating its transport and accumulation in certain cellular compartments . This localization is essential for its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of this compound within these subcellular compartments is critical for its function, as it allows the compound to interact with key regulatory proteins and enzymes involved in cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated picolinic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.
3-Hydroxypicolinic Acid: Similar structure but with a hydroxy group at the 3-position instead of the 4-position.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Uniqueness: 3-(4-Hydroxyphenyl)picolinic acid is unique due to the presence of both a hydroxyphenyl group and a picolinic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZJUFXDWLAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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